REACTION_CXSMILES
|
[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH-].[Na+:12].Cl[CH:14]([OH:16])[CH3:15]>C1(C)C(C)=CC=CC=1.O.C(OCCO)C>[C:1]([O-:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Na+:12].[C:1]([O:10][CH2:15][CH2:14][OH:16])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2,7.8|
|
Name
|
|
Quantity
|
317.4 mL
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)(=O)O
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
204.4 mL
|
Type
|
reactant
|
Smiles
|
ClC(C)O
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 28 hours
|
Duration
|
28 h
|
Type
|
FILTRATION
|
Details
|
The precipitated NaCl was filtered off
|
Type
|
WASH
|
Details
|
washed with 2-ethoxyethanol
|
Type
|
DISTILLATION
|
Details
|
The filtrate was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)(=O)[O-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mol | |
YIELD: CALCULATEDPERCENTYIELD | 200% |
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCCC)(=O)OCCO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |